

# Preliminary Studies on Demethyl-RSL3-boc for GPX4 Targeting: A Technical Guide

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## Compound of Interest

Compound Name: Demethyl-RSL3-boc

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This technical guide provides an in-depth overview of preliminary studies concerning **Demethyl-RSL3-boc**, a key intermediate in the development of proteolysis-targeting chimeras (PROTACs) aimed at the targeted degradation of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme in the prevention of ferroptosis, a form of iron-dependent programmed cell death. Its targeted degradation represents a promising therapeutic strategy in oncology and other diseases. This document outlines the synthesis of **Demethyl-RSL3-boc**, its application in GPX4-targeting PROTACs, and the experimental protocols for evaluating their efficacy.

## Introduction to GPX4 and Ferroptosis

Ferroptosis is a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1] Glutathione Peroxidase 4 (GPX4) is a central regulator of this process, functioning to reduce lipid hydroperoxides to non-toxic lipid alcohols.[1] Inhibition or degradation of GPX4 leads to an accumulation of lipid ROS, ultimately triggering ferroptotic cell death. This vulnerability has been identified as a promising therapeutic avenue for various cancers that are resistant to traditional therapies.[2]

RAS-selective lethal 3 (RSL3) is a well-established small molecule inhibitor of GPX4 that induces ferroptosis.[1] Building upon the activity of RSL3, researchers have developed PROTACs that utilize an RSL3-derived ligand to recruit an E3 ubiquitin ligase to GPX4, leading to its ubiquitination and subsequent degradation by the proteasome. **Demethyl-RSL3-boc**

serves as a critical amine-functionalized intermediate for the conjugation of RSL3 to an E3 ligase ligand via a linker.

## Quantitative Data on RSL3-Based GPX4 PROTACs

The following tables summarize the quantitative data for various RSL3-based PROTACs designed to target GPX4 for degradation. These molecules typically consist of a Demethyl-RSL3 warhead, a linker, and an E3 ligase ligand (e.g., for Cereblon (CRBN) or Von Hippel-Lindau (VHL)).

PROTAC	GPX4 Ligand	E3 Ligase Ligand	Linker	DC50 (μM)	Cell Line	Reference
Compound 8e	Demethyl-RSL3	VHL	PEG	Not specified	HT1080	[2]
Compound R8	Demethyl-RSL3	Adamantane (Hydrophobic Tag)	Not specified	0.019 (24h)	HT1080	[3]
Compound R17	Demethyl-RSL3	Lenalidomide (CRBN)	Carbon chain	Not specified	Not specified	[4]
NC-R17	Demethyl-RSL3 (non-covalent)	Lenalidomide (CRBN)	Carbon chain	Not specified	Not specified	[4]

PROTAC	IC50 (nM)	Cell Line	Reference
Compound 8e	More potent than RSL3	Not specified	[2]
Compound R8	24	HT1080	[3]
Compound R8	32	MDA-MB-231	[3]

## Experimental Protocols

## Synthesis and Characterization of Demethyl-RSL3-boc

This protocol describes a plausible synthetic route to **Demethyl-RSL3-boc**, based on established methods for the synthesis of  $\beta$ -carboline derivatives and amine functionalization.

### 3.1.1. Synthesis of (1S,3R)-1-(4-aminophenyl)-1,2,3,4-tetrahydro- $\beta$ -carboline-3-carboxylic acid

This step involves a Pictet-Spengler reaction between L-tryptophan and 4-aminobenzaldehyde.

- Materials: L-tryptophan, 4-aminobenzaldehyde, trifluoroacetic acid (TFA), dichloromethane (DCM).
- Procedure:
  - Dissolve L-tryptophan (1 eq) and 4-aminobenzaldehyde (1.1 eq) in a mixture of DCM and TFA.
  - Stir the reaction mixture at room temperature for 24-48 hours.
  - Monitor the reaction progress by thin-layer chromatography (TLC).
  - Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
  - Extract the aqueous layer with DCM.
  - Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel.

### 3.1.2. Boc Protection of the Aniline Nitrogen

- Materials: (1S,3R)-1-(4-aminophenyl)-1,2,3,4-tetrahydro- $\beta$ -carboline-3-carboxylic acid, di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ), triethylamine (TEA), tetrahydrofuran (THF).
- Procedure:
  - Dissolve the product from the previous step in THF.

- Add TEA (2-3 eq) and  $\text{Boc}_2\text{O}$  (1.2 eq).
- Stir the reaction mixture at room temperature overnight.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography to yield the Boc-protected intermediate.

### 3.1.3. Amide Coupling to form **Demethyl-RSL3-boc**

- Materials: Boc-protected intermediate, 2-chloro-N,N-dimethylacetamide, a coupling agent (e.g., HATU), and a base (e.g., DIPEA), DMF.
- Procedure:
  - Dissolve the Boc-protected carboxylic acid in anhydrous DMF.
  - Add HATU (1.1 eq) and DIPEA (2 eq) and stir for 15 minutes.
  - Add 2-chloro-N,N-dimethylacetamide (1.2 eq) to the reaction mixture.
  - Stir at room temperature overnight.
  - Dilute the reaction with ethyl acetate and wash with water and brine.
  - Dry the organic layer, concentrate, and purify by column chromatography to obtain **Demethyl-RSL3-boc**.

### 3.1.4. Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the synthesized compound using  $^1\text{H}$  and  $^{13}\text{C}$  NMR.
- Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

## Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

- Materials: Human cancer cell line (e.g., HT1080), cell culture medium, **Demethyl-RSL3-boc** based PROTAC, MTT solution (5 mg/mL in PBS), DMSO.
- Procedure:
  - Seed cells in a 96-well plate and allow them to adhere overnight.
  - Treat the cells with various concentrations of the PROTAC for 24-72 hours.
  - Add MTT solution to each well and incubate for 4 hours at 37°C.
  - Remove the medium and add DMSO to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.
  - Calculate cell viability as a percentage of the untreated control.

## Western Blotting for GPX4 Degradation

This technique is used to detect the levels of GPX4 protein in cells following treatment with the PROTAC.

- Materials: Treated cell lysates, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against GPX4, primary antibody against a loading control (e.g., GAPDH or  $\beta$ -actin), HRP-conjugated secondary antibody, chemiluminescent substrate.
- Procedure:
  - Lyse treated cells and determine protein concentration.
  - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane and incubate with the primary anti-GPX4 antibody overnight at 4°C.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
  - Detect the protein bands using a chemiluminescent substrate and an imaging system.

- Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.

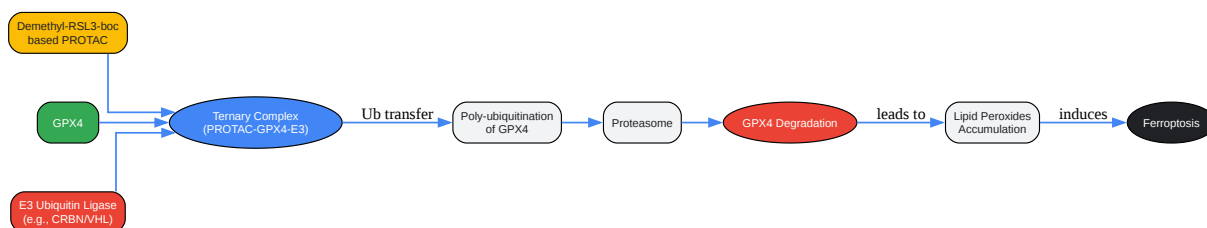
## Lipid Peroxidation Assay (BODIPY™ 581/591 C11)

This assay measures the extent of lipid peroxidation in cells.

- Materials: Human cancer cell line, **Demethyl-RSL3-boc** based PROTAC, BODIPY™ 581/591 C11 dye, flow cytometer.
- Procedure:
  - Treat cells with the PROTAC for the desired time.
  - Incubate the cells with BODIPY™ 581/591 C11 dye.
  - Harvest the cells and resuspend them in PBS.
  - Analyze the fluorescence of the cells using a flow cytometer. An increase in the green fluorescence indicates lipid peroxidation.

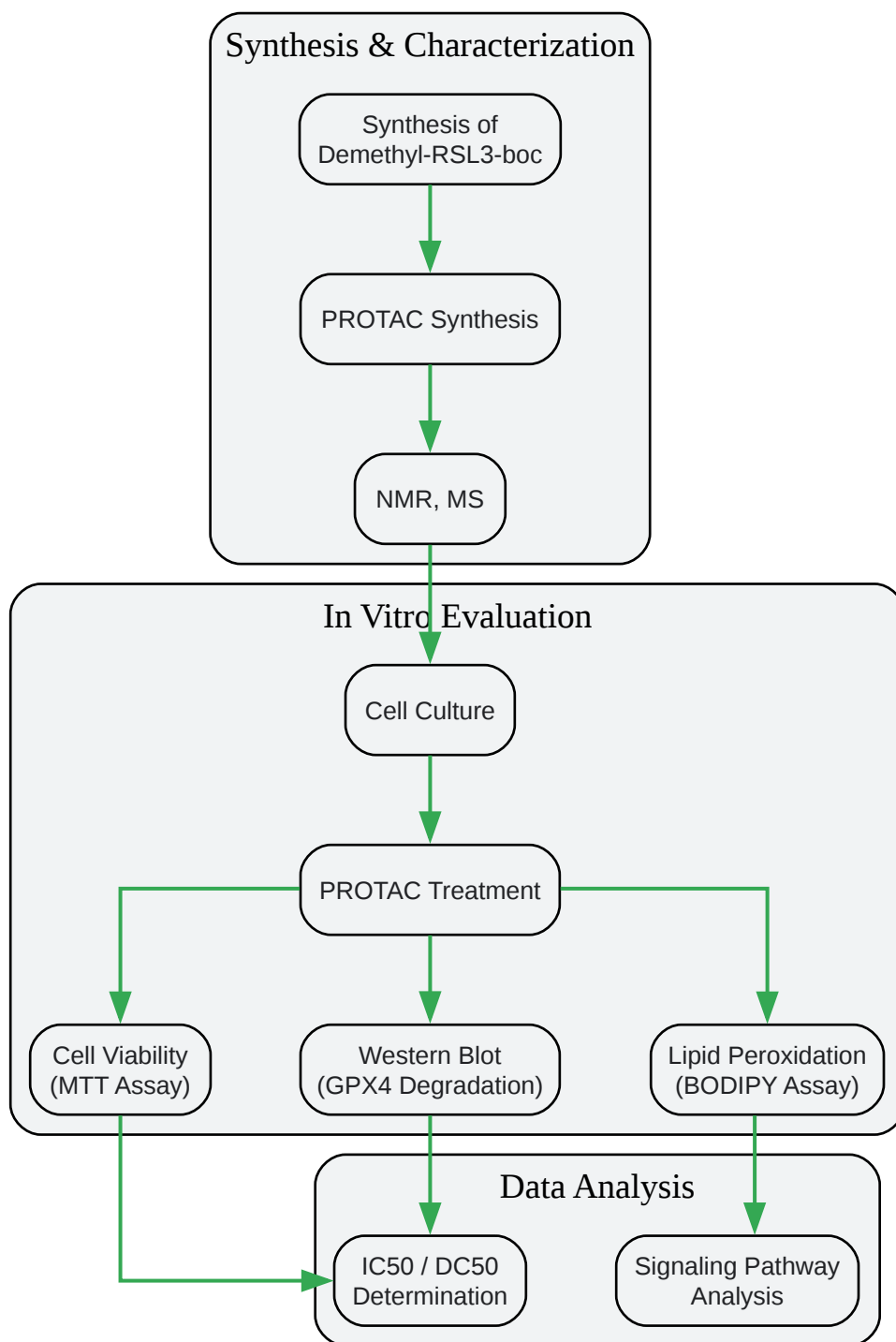
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for a **Demethyl-RSL3-boc** based PROTAC and a typical experimental workflow for its evaluation.



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Caption: GPX4 Degradation Pathway initiated by a **Demethyl-RSL3-boc** based PROTAC.

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